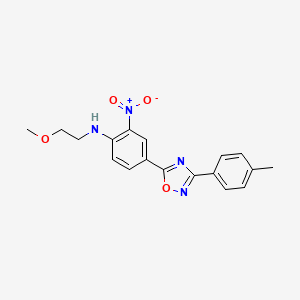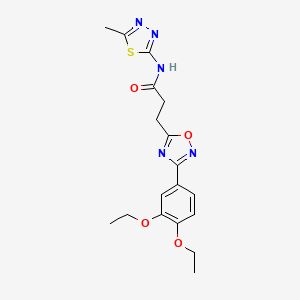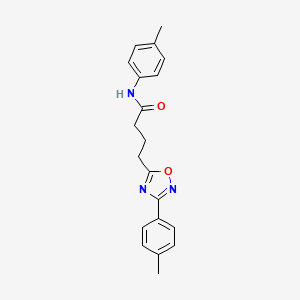
2-methoxy-N-methyl-5-(pyrrolidine-1-carbonyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-methyl-5-(pyrrolidine-1-carbonyl)benzenesulfonamide, also known as MPB, is a sulfonamide compound that has been widely used in scientific research. MPB is a potent inhibitor of carbonic anhydrase (CA), an enzyme that plays a critical role in regulating acid-base balance and fluid secretion in various tissues.
Wirkmechanismus
The mechanism of action of 2-methoxy-N-methyl-5-(pyrrolidine-1-carbonyl)benzenesulfonamide involves the inhibition of CA activity by binding to the zinc ion at the active site of the enzyme. This leads to a decrease in the production of bicarbonate ions, which are essential for the regulation of acid-base balance and fluid secretion in various tissues.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. Inhibition of CA by this compound leads to a decrease in the production of bicarbonate ions, which can affect the pH of various tissues and fluids in the body. This compound has also been shown to inhibit the growth of cancer cells by reducing the production of bicarbonate ions in the tumor microenvironment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-methoxy-N-methyl-5-(pyrrolidine-1-carbonyl)benzenesulfonamide in lab experiments is its high potency and selectivity for CA isoforms. This allows for precise and specific inhibition of CA activity in various tissues. However, one of the limitations of using this compound is its potential toxicity and side effects, which can vary depending on the dose and duration of treatment.
Zukünftige Richtungen
There are several future directions for the use of 2-methoxy-N-methyl-5-(pyrrolidine-1-carbonyl)benzenesulfonamide in scientific research. One area of interest is the development of this compound as a potential therapeutic agent for the treatment of glaucoma and other ocular disorders. Another area of interest is the role of CA in cancer progression and the potential use of this compound as a cancer therapy. Additionally, further studies are needed to investigate the potential side effects and toxicity of this compound in different animal models and human subjects.
In conclusion, this compound is a potent inhibitor of carbonic anhydrase that has been widely used in scientific research. This compound has a wide range of applications in the study of various physiological and pathological processes. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.
Synthesemethoden
The synthesis of 2-methoxy-N-methyl-5-(pyrrolidine-1-carbonyl)benzenesulfonamide involves the reaction of 2-methoxy-5-nitrobenzenesulfonamide with N-methylpyrrolidine-1-carboxamide in the presence of a reducing agent such as iron powder or zinc dust. The resulting product is then purified by column chromatography to obtain the final this compound compound.
Wissenschaftliche Forschungsanwendungen
2-methoxy-N-methyl-5-(pyrrolidine-1-carbonyl)benzenesulfonamide has been extensively used in scientific research as a tool to study the role of carbonic anhydrase in various physiological and pathological processes. This compound has been shown to inhibit CA isoforms involved in the regulation of intraocular pressure, making it a potential therapeutic agent for the treatment of glaucoma. This compound has also been used to study the role of CA in the regulation of gastric acid secretion and bicarbonate transport in the pancreas.
Eigenschaften
IUPAC Name |
2-methoxy-N-methyl-5-(pyrrolidine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-14-20(17,18)12-9-10(5-6-11(12)19-2)13(16)15-7-3-4-8-15/h5-6,9,14H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDJUOFDAHCXKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)N2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(E)-(2,4-dichlorophenyl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7708419.png)

![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7708432.png)


![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7708455.png)


![4-(4-chlorophenyl)sulfonyl-N-[(2-methylphenyl)methyl]-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B7708463.png)

![1-Acetyl-3,5,7-trimethyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione](/img/structure/B7708480.png)


